(R)-Desmethylsibutramine hydrochloride

Overview

Description

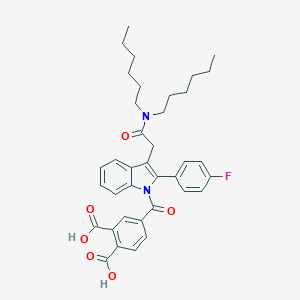

(R)-Desmethylsibutramine hydrochloride, commonly known as (R)-DMS, is a novel compound that has recently been studied for its potential applications in scientific research. It is a synthetic derivative of the neurotransmitter sibutramine, and its hydrochloride salt is an off-white crystalline powder that is soluble in water. (R)-DMS has been shown to exhibit a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

(R)-DMS has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those involving the study of neuronal function, the effects of drugs on behavior, and the study of receptor-ligand interactions. It has also been used to study the effects of environmental stressors on cellular physiology, and to study the effects of various drugs on the nervous system.

Mechanism of Action

(R)-DMS acts as an agonist at several receptors, including the serotonin and norepinephrine receptors. It has been shown to increase the levels of these neurotransmitters in the brain, which in turn can lead to changes in behavior. Additionally, (R)-DMS has been shown to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase, which can affect the levels of other neurotransmitters in the brain.

Biochemical and Physiological Effects

(R)-DMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase, which can affect the levels of other neurotransmitters in the brain. Additionally, (R)-DMS has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to changes in behavior. It has also been shown to increase the levels of dopamine and glutamate in the brain, which can lead to changes in mood and cognition.

Advantages and Limitations for Lab Experiments

The use of (R)-DMS in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its effects can vary depending on the dose and the individual, which can make it difficult to control the results of experiments.

Future Directions

There are several potential future directions for (R)-DMS research. One potential direction is to further study its effects on the brain and behavior, including its potential as a therapeutic agent for psychiatric disorders. Additionally, further research could be conducted to better understand its effects on the cardiovascular system and its potential as a drug for treating heart disease. Finally, further research could be conducted to better understand its effects on the immune system, including its potential as an anti-inflammatory agent.

Synthesis Methods

(R)-DMS is synthesized through a process known as asymmetric reduction. This involves the reduction of a racemic mixture of sibutramine to yield (R)-DMS as the major product. The reduction is catalyzed by a metal complex, such as a ruthenium or cobalt complex, and is carried out in an aqueous solution. The reaction is typically carried out at a temperature of 0-10°C and a pH of 7-8. After the reduction is complete, the (R)-DMS is precipitated from the reaction mixture and purified by recrystallization.

properties

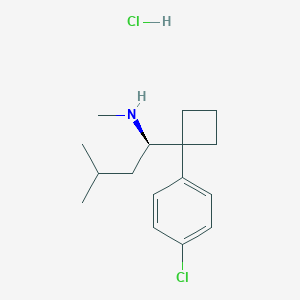

IUPAC Name |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFHVJVFLFXPQ-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259731-40-3 | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsibutramine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)